Cas no 28082-87-3 (4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI))

4-ピペリジンボロン酸、1-メチル-、塩酸塩(8CI)は、有機合成化学において重要なボロン酸誘導体です。この化合物は、特に鈴木-宮浦カップリング反応などのパラジウム触媒クロスカップリング反応において、効率的なビルディングブロックとして機能します。塩酸塩形態であるため、取り扱いやすく安定性に優れています。分子構造中のメチル基が立体障害を軽減し、反応性を向上させる特徴があります。医薬品中間体や機能性材料の合成において、高い選択性と収率を実現可能です。また、結晶性が良好なため精製工程が簡便であり、研究用途から工業的スケールまで幅広く適用可能です。

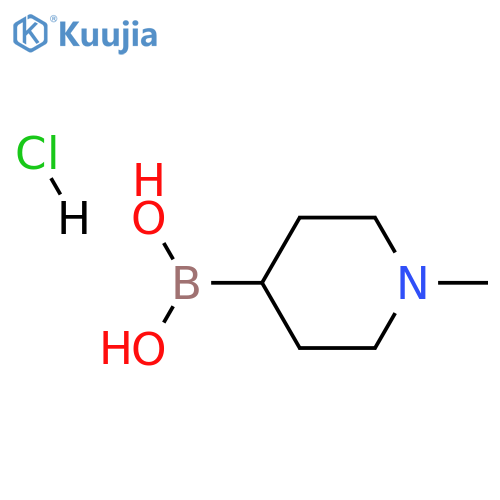

28082-87-3 structure

商品名:4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI)

4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) 化学的及び物理的性質

名前と識別子

-

- 4-Piperidineboronic acid, 1-?methyl-, hydrochloride (8CI)

- 4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI)

- 1-Methyl-piperidine-4-boronic acid hydrochloride

- starbld0003540

- J-016967

- 28082-87-3

- (1-Methylpiperidin-4-yl)boronic acid hydrochloride

- AKOS032971369

- 4-Piperidineboronic acid, 1-methyl-, hydrochloride

-

- インチ: 1S/C6H14BNO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6,9-10H,2-5H2,1H3;1H

- InChIKey: AHZCHBKNWIYKMU-UHFFFAOYSA-N

- ほほえんだ: N1(C)CCC(B(O)O)CC1.[H]Cl

計算された属性

- せいみつぶんしりょう: 179.0884366g/mol

- どういたいしつりょう: 179.0884366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 102

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.7Ų

4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-287161A-1g |

1-Methyl-piperidine-4-boronic acid hydrochloride, |

28082-87-3 | 1g |

¥8123.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-287161-250mg |

1-Methyl-piperidine-4-boronic acid hydrochloride, |

28082-87-3 | 250mg |

¥3309.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-287161-250 mg |

1-Methyl-piperidine-4-boronic acid hydrochloride, |

28082-87-3 | 250MG |

¥3,309.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-287161A-1 g |

1-Methyl-piperidine-4-boronic acid hydrochloride, |

28082-87-3 | 1g |

¥8,123.00 | 2023-07-11 |

4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

28082-87-3 (4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI)) 関連製品

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量